molecular formula C11H6ClN3OS B2759629 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether CAS No. 439120-55-5

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether

Cat. No. B2759629
CAS RN: 439120-55-5
M. Wt: 263.7
InChI Key: LEQWCCKSEKDFIR-UHFFFAOYSA-N
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Description

“5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether” is a chemical compound with the molecular formula C11H6ClN3OS . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Scientific Research Applications

Antimicrobial Activity

Compounds related to "5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether" have been investigated for their antimicrobial properties. For example, N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives demonstrated good antibacterial activity against Gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Foroumadi et al., 2007).

Corrosion Inhibition

Quinoxaline derivatives, including those structurally similar to "5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether," have been applied as corrosion inhibitors for mild steel in acidic medium. These compounds showed high corrosion inhibition efficiency, suggesting their utility in protecting metals from corrosion (Saraswat & Yadav, 2020).

Chemical Sensing

A study on a chemosensor based on a related compound exhibited high selectivity for the sequential detection of Cu(2+) and CN(-) in aqueous media. This sensor's practical performance for detecting copper ions in water samples showcases the potential application of these compounds in environmental monitoring and safety (You et al., 2015).

Synthetic Applications and Structural Analysis

Research has also focused on the synthesis and characterization of compounds with structural similarities, providing insights into their potential applications in various fields. For instance, the synthesis and antibacterial activity of quinoline derivatives integrated with pyrazole and benzofuran moieties indicate the versatility of these compounds in creating bioactive molecules (Idrees et al., 2020).

properties

IUPAC Name

5-(5-chloroquinolin-8-yl)oxythiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQWCCKSEKDFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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